Ensartinib

Catalog No.
S549071
CAS No.
1370651-20-9
M.F
C26H27Cl2FN6O3
M. Wt
561.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ensartinib

CAS Number

1370651-20-9

Product Name

Ensartinib

IUPAC Name

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide

Molecular Formula

C26H27Cl2FN6O3

Molecular Weight

561.4 g/mol

InChI

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1

InChI Key

GLYMPHUVMRFTFV-QLFBSQMISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

X396; X-396; X 396; Ensartinib.

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N

The exact mass of the compound Ensartinib is 560.1506 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ensartinib is a potent, second-generation aminopyridazine-based tyrosine kinase inhibitor (TKI) primarily targeting anaplastic lymphoma kinase (ALK). In procurement and preclinical research contexts, it serves as a critical reference material for evaluating kinase selectivity, overcoming acquired resistance mutations, and modeling central nervous system (CNS) penetration. Unlike first-generation benchmarks such as crizotinib, ensartinib maintains sub-nanomolar potency against wild-type ALK while providing extended coverage against a broad spectrum of clinically relevant resistance mutations (e.g., L1196M, C1156Y) and off-target kinases like ROS1 and TRKA/B/C[1]. Its distinct physicochemical profile, particularly its enhanced blood-brain barrier permeability, makes it an indispensable tool compound for in vivo orthotopic models and advanced biochemical screening cascades.

Substituting ensartinib with older-generation ALK inhibitors (like crizotinib) or closely related second-generation analogs critically compromises assay integrity in specialized preclinical workflows. Crizotinib fails as a substitute in resistance modeling due to its vulnerability to the L1196M gatekeeper mutation, rendering it useless as a positive control for resistant cell lines [1]. Furthermore, crizotinib's poor CNS penetrance disqualifies it from use in orthotopic brain metastasis models, where ensartinib demonstrates superior pharmacokinetic distribution. From a formulation standpoint, procuring the incorrect salt form—such as using ensartinib hydrochloride instead of the free base (CAS 1370651-20-9)—can introduce chloride counterions that may disrupt delicate co-crystallization studies or alter DMSO solubility profiles in high-throughput biochemical assays .

Wild-Type ALK Potency and Assay Baseline Establishment

In comparative biochemical kinase assays, ensartinib demonstrates a roughly 10-fold greater potency against wild-type ALK compared to the first-generation benchmark, crizotinib. Specifically, ensartinib achieves an IC50 of <0.4 nM, whereas crizotinib typically requires ~4.0 nM to achieve the same level of inhibition [1]. This significant difference in intrinsic potency allows researchers to utilize lower compound concentrations in cellular and biochemical assays, thereby reducing the risk of solvent (DMSO) toxicity and minimizing off-target pharmacological noise.

Evidence DimensionWild-type ALK IC50
Target Compound DataEnsartinib (<0.4 nM)
Comparator Or BaselineCrizotinib (~4.0 nM)
Quantified Difference>10-fold increase in potency
ConditionsIn vitro biochemical kinase activity assay

Enables lower-concentration dosing in high-throughput screening, minimizing solvent artifacts and improving the signal-to-noise ratio.

Resistance Mutation Coverage for Secondary Screening

A primary driver for procuring ensartinib over crizotinib is its retained efficacy against clinically significant ALK resistance mutations. In profiling studies, ensartinib maintains an IC50 of <4.0 nM against the L1196M gatekeeper mutation, whereas crizotinib suffers a massive loss of potency, often requiring concentrations exceeding 100 nM to exert an inhibitory effect [1]. This retained activity makes ensartinib an essential positive control in secondary screening cascades designed to evaluate novel compounds against resistant cell lines.

Evidence DimensionALK L1196M mutant IC50
Target Compound DataEnsartinib (<4.0 nM)
Comparator Or BaselineCrizotinib (>100 nM / Resistant)
Quantified Difference>25-fold retention of potency against the mutant
ConditionsIn vitro kinase profiling against engineered ALK variants

Essential for validating in vitro models of acquired TKI resistance, serving as a reliable positive control where first-generation inhibitors fail.

Blood-Brain Barrier Penetration for In Vivo Modeling

For in vivo pharmacokinetic and orthotopic tumor modeling, ensartinib provides a significantly more relevant baseline for CNS-active compounds than crizotinib. Clinical and preclinical pharmacokinetic data reveal that ensartinib achieves a cerebrospinal fluid (CSF)-to-plasma ratio of approximately 1.65% to 2.05%[1]. In stark contrast, crizotinib is heavily restricted by efflux transporters, resulting in a marginal CSF-to-plasma ratio of roughly 0.3% [2]. This superior penetrance profile dictates the selection of ensartinib for any studies evaluating intracranial tumor suppression.

Evidence DimensionCSF-to-plasma concentration ratio
Target Compound DataEnsartinib (~1.65% - 2.05%)
Comparator Or BaselineCrizotinib (~0.3%)
Quantified Difference~5.5 to 6.8-fold higher CNS penetrance
ConditionsIn vivo pharmacokinetic distribution analysis

Dictates the selection of ensartinib as the preferred benchmark for in vivo orthotopic brain tumor models and BBB-permeability studies.

Formulation Compatibility: Free Base vs. Hydrochloride Salt

The procurement of ensartinib free base (CAS 1370651-20-9) versus its hydrochloride salt (CAS 2137030-98-7) is a critical decision based on downstream application. The free base form is typically prioritized for DMSO-based in vitro biochemical assays and structural biology applications, such as X-ray crystallography, where the presence of chloride counterions from the salt form could disrupt delicate binding pockets or alter the local pH microenvironment . Conversely, the HCl salt is often selected for aqueous formulation in in vivo dosing.

Evidence DimensionCounterion presence and assay formulation
Target Compound DataEnsartinib free base (No counterion, optimal for DMSO/crystallography)
Comparator Or BaselineEnsartinib HCl salt (Chloride counterion, optimal for aqueous dosing)
Quantified DifferenceAbsence of chloride counterion in the free base
ConditionsReagent preparation for structural biology and non-aqueous in vitro assays

Ensures structural biologists and assay developers avoid counterion interference during co-crystallization or high-throughput biochemical screening.

Positive Control in Resistance-Modeling Kinase Panels

Due to its sub-nanomolar potency against the L1196M gatekeeper mutation, ensartinib is the ideal reference standard for secondary screening cascades evaluating next-generation ALK inhibitors against crizotinib-resistant cell lines [1].

Benchmark for CNS-Penetrant Oncology Drugs

Ensartinib's established CSF-to-plasma ratio (~1.65%) makes it a superior positive control for in vivo pharmacokinetic studies and orthotopic brain metastasis models, replacing poorly penetrant compounds like crizotinib [2].

Structural Biology and Co-Crystallization Studies

The free base form of ensartinib (CAS 1370651-20-9) is specifically suited for X-ray crystallography and structure-activity relationship (SAR) mapping, where avoiding chloride counterion interference is critical for resolving the ATP-binding pocket of ALK and ROS1.

Multiplexed ALK/TRK/ROS1 Profiling

Because ensartinib potently inhibits ALK, ROS1, and TRKA/B/C while sparing other kinases, it serves as a highly efficient, multi-target positive control in broad-spectrum kinase profiling, reducing the need to procure separate inhibitors for these related targets [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

560.1505723 Da

Monoisotopic Mass

560.1505723 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SMA5ZS5B22

Drug Indication

Treatment of non-small cell lung cancer

Livertox Summary

Ensartinib is a small molecule inhibitor of anaplastic lymphoma kinase (ALK) and is used to treat adults with locally advanced or metastatic non-small cell lung cancer. Ensartinib is associated with transient elevations in serum aminotransferase levels and bilirubin during therapy and rare instances of drug induced liver injury.

Drug Classes

Antineoplastic Agents

Wikipedia

Ensartinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors Christine M. Lovly, Johannes M. Heuckmann, Elisa de Stanchina, Heidi Chen, Roman K. Thomas, Chris Liang, William Pao Cancer Res. Author manuscript; available in PMC 2012 July 15.Published in final edited form as: Cancer Res. 2011 July 15; 71(14): 4920–4931. Published online 2011 May 25. doi: 10.1158/0008-5472.CAN-10-3879 PMCID: PMC3138877
2: ALK and NSCLC: Targeted therapy with ALK inhibitors Bengt Hallberg, Ruth H. Palmer F1000 Med Rep. 2011; 3: 21. Published online 2011 November 1. doi: 10.3410/M3-21 PMCID: PMC3206708
3: A Systemic Review of Resistance Mechanisms and Ongoing Clinical Trials in ALK-Rearranged Non-Small Cell Lung Cancer Khashayar Esfahani, Jason Scott Agulnik, Victor Cohen Front Oncol. 2014; 4: 174. Prepublished online 2014 June 6. Published online 2014 July 21. doi: 10.3389/fonc.2014.00174 PMCID: PMC4104550
4: ALK Inhibitors, a Pharmaceutical Perspective Elena Ardini, Arturo Galvani Front Oncol. 2012; 2: 17. Prepublished online 2011 December 13. Published online 2012 February 22. doi: 10.3389/fonc.2012.00017 PMCID: PMC3356102
5: Review of the current targeted therapies for non-small-cell lung cancer Kim-Son H Nguyen, Joel W Neal, Heather Wakelee World J Clin Oncol. 2014 October 10; 5(4): 576–587. Published online 2014 October 10. doi: 10.5306/wjco.v5.i4.576 PMCID: PMC4129523
6: Development of anaplastic lymphoma kinase (ALK) inhibitors and molecular diagnosis in ALK rearrangement-positive lung cancer Eiji Iwama, Isamu Okamoto, Taishi Harada, Koichi Takayama, Yoichi Nakanishi Onco Targets Ther. 2014; 7: 375–385. Published online 2014 March 5. doi: 10.2147/OTT.S38868 PMCID: PMC3949762
7: Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors Jingrong Li, Nan Wu, Yuanxin Tian, Jiajie Zhang, Shuguang Wu ACS Med Chem Lett. 2013 August 8; 4(8): 806–810. Published online 2013 July 12. doi: 10.1021/ml400203d PMCID: PMC4027565
8: Molecular pathways and therapeutic targets in lung cancer Emma Shtivelman, Thomas Hensing, George R. Simon, Phillip A. Dennis, Gregory A. Otterson, Raphael Bueno, Ravi Salgia Oncotarget. 2014 March; 5(6): 1392–1433. Published online 2014 April 8.  PMCID: PMC4039220
9: Targeting Genomic Alterations in Squamous Cell Lung Cancer Kalyan Mantripragada, Humera Khurshid Front Oncol. 2013; 3: 195. Prepublished online 2013 April 1. Published online 2013 August 5. doi: 10.3389/fonc.2013.00195 PMCID: PMC3733025
10: Molecularly targeted approaches herald a new era of non-small-cell lung cancer treatment Hiroyasu Kaneda, Takeshi Yoshida, Isamu Okamoto Cancer Manag Res. 2013; 5: 91–101. Published online 2013 June 7. doi: 10.2147/CMAR.S32973PMCID: PMC3682814
11: Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen Sen Zhang, Frank Wang, Jeffrey Keats, Xiaotian Zhu, Yaoyu Ning, Scott D Wardwell, Lauren Moran, Qurish K Mohemmad, Rana Anjum, Yihan Wang, Narayana I Narasimhan, David Dalgarno, William C Shakespeare, Juan J Miret, Tim Clackson, Victor M RiveraChem Biol Drug Des. 2011 December; 78(6): 999–1005. doi: 10.1111/j.1747-0285.2011.01239.xPMCID: PMC3265718
12: New Strategies for Treatment of ALK Rearranged Non-Small Cell Lung Cancers Takaaki Sasaki, Pasi A. Jänne Clin Cancer Res. Author manuscript; available in PMC 2012 December 1.Published in final edited form as: Clin Cancer Res. 2011 December 1; 17(23): 7213–7218. Published online 2011 October 18. doi: 10.1158/1078-0432.CCR-11-1404 PMCID: PMC3477548

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